N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide: is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound is characterized by the presence of a dimethoxyethyl group and an ethylphenyl group attached to the nitrogen atoms of the oxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be outlined as follows:
Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with Amines: The oxalyl chloride is then reacted with 2,2-dimethoxyethylamine and 2-ethylphenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: While specific industrial production methods for N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide are not well-documented, the general principles of large-scale amide synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic ring in the ethylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated compounds, sulfonated compounds.
Scientific Research Applications
Chemistry: N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers investigate its interactions with biological targets to explore its efficacy as a therapeutic agent.
Industry: In industrial applications, N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide can be used in the production of polymers, resins, and other materials that require specific amide functionalities.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethoxyethyl and ethylphenyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
N,N’-dimethyl oxamide: Lacks the ethylphenyl group, making it less hydrophobic.
N,N’-diethyl oxamide: Similar but with ethyl groups instead of the dimethoxyethyl and ethylphenyl groups.
N-(2-methoxyethyl)-N’-(2-ethylphenyl)oxamide: Similar but with one less methoxy group.
Uniqueness: N-(2,2-dimethoxyethyl)-N’-(2-ethylphenyl)oxamide is unique due to the presence of both the dimethoxyethyl and ethylphenyl groups. These groups confer specific chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other oxamides.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-4-10-7-5-6-8-11(10)16-14(18)13(17)15-9-12(19-2)20-3/h5-8,12H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBFECNNMNDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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